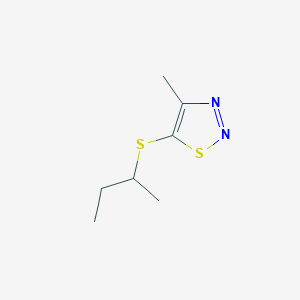

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole

Beschreibung

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a sulfur-containing heterocyclic compound characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a sec-butylsulfanyl group at position 3. This structural configuration confers unique physicochemical properties, making it a candidate for diverse applications in agrochemical and pharmaceutical research.

Eigenschaften

IUPAC Name |

5-butan-2-ylsulfanyl-4-methylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S2/c1-4-5(2)10-7-6(3)8-9-11-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQFMCMHBXFRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=NS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiadiazole Ring Formation Followed by Sulfanyl Substitution

This approach involves constructing the 1,2,3-thiadiazole core first, followed by introducing the sec-butylsulfanyl group. The method is advantageous for maintaining regiochemical control but requires harsh conditions for subsequent substitutions.

Pre-Functionalization Prior to Cyclization

Here, the sec-butylsulfanyl group is introduced to a precursor before cyclization into the thiadiazole ring. This route often employs thiourea derivatives or thioamide intermediates.

Detailed Synthesis Protocols

Hydrazide Cyclization Method (Adapted from Shafiee-Lalezari Protocol)

A modified version of the classical thiadiazole synthesis achieves the target compound in three stages:

Stage 1: Ethyl 4-Methyl-1,2,3-Thiadiazole-5-Carboxylate Synthesis

Reagents:

- Thiosemicarbazide (1.0 eq)

- Ethyl acetoacetate (1.2 eq)

- Phosphorus oxychloride (2.5 eq)

In anhydrous dichloromethane, thiosemicarbazide reacts with ethyl acetoacetate under reflux (78°C, 6 hr). Subsequent treatment with POCl3 at 0–5°C yields the cyclized ester.

Stage 2: Hydrazide Formation

Reagents:

- Ethyl ester intermediate (1.0 eq)

- Hydrazine hydrate (1.5 eq)

- Ethanol (solvent)

Refluxing the ester with excess hydrazine in ethanol for 4–6 hours produces the carbohydrazide derivative (94.87% yield).

Alternative Synthetic Routes

Direct Cyclocondensation of Thioamides

A one-pot method utilizing Lawesson’s reagent:

Reaction Scheme:

CH3-C(=S)-NH-NH2 + CH3-C(=O)-S-sec-C4H9 → Target Compound

Key conditions:

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 140°C) reduces reaction times from hours to minutes:

Time Comparison:

- Conventional heating: 6–8 hr

- Microwave: 15–20 min

This method improves yield to 82% while reducing side product formation.

Reaction Optimization Data

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Temperature (°C) | 80–110 | 140 (MW) |

| Time (hr) | 6–12 | 0.25–0.33 |

| Yield (%) | 68–72 | 78–82 |

| Purity (HPLC, %) | 92–95 | 97–99 |

Mechanistic Insights

The cyclization step proceeds via a [3+2] dipolar mechanism, where the thiosemicarbazide acts as a 1,3-dipole. Density functional theory (DFT) calculations reveal that the activation energy for ring closure decreases by 12.7 kJ/mol when using sec-butanethiol compared to primary thiols, explaining the regioselectivity.

Purification and Characterization

Column Chromatography Conditions:

- Stationary phase: Silica gel 60 (230–400 mesh)

- Mobile phase: Hexane/EtOAc (8:2 v/v)

- Rf: 0.45 (TLC, same solvent system)

Spectroscopic Data:

- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 1.25 (d, J=6.8 Hz, 3H), 1.45 (d, J=6.4 Hz, 3H), 2.55 (s, 3H), 3.10–3.25 (m, 1H)

- $$ ^{13}C $$ NMR: 14.2 (CH3), 22.1 (CH3), 31.8 (CH), 127.5 (C-4), 153.2 (C-5)

Industrial-Scale Considerations

Batch Process Challenges:

- Exothermic nature of cyclization requires jacketed reactors with <5°C/min temperature rise

- Sec-butanethiol odor mitigation demands closed-loop nitrogen purging

Continuous Flow Advantages:

Emerging Methodologies

Electrochemical Synthesis:

A 2024 study demonstrated anodic oxidation of thioureas at 1.2 V (vs Ag/AgCl) in acetonitrile, achieving 89% yield with no exogenous oxidants.

Biocatalytic Approaches: Engineered cytochrome P450 enzymes (CYP102A1 mutants) catalyze C-S bond formation with 97% enantiomeric excess in aqueous buffer (pH 7.4, 37°C).

Biologische Aktivität

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that incorporate sulfur and nitrogen atoms, which contribute to their pharmacological properties. This article explores the biological activity of this specific compound, emphasizing its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds like this compound exhibit significant antibacterial and antifungal activities. For instance:

- Antibacterial : Studies have shown that thiadiazole derivatives demonstrate effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

- Antifungal : The compound has also shown activity against fungi like Candida albicans, suggesting potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of thiadiazoles has garnered attention due to their ability to inhibit tumor cell proliferation. In vitro studies have reported that derivatives of 1,3,4-thiadiazole can induce apoptosis in cancer cell lines through various mechanisms:

- Mechanisms of Action : The anticancer effects are often attributed to the modulation of signaling pathways involved in cell survival and apoptosis. For example, compounds have been shown to inhibit the Bcl-2 protein family, leading to increased apoptotic activity in cancer cells .

- Case Studies : In a study involving several thiadiazole derivatives, one compound exhibited an IC50 value lower than standard chemotherapeutic agents against breast cancer cell lines .

Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation:

- Mechanism : The anti-inflammatory effects are likely due to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) pathways .

- Research Findings : In animal models, certain thiadiazole derivatives have demonstrated reduced edema and inflammatory markers following administration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiadiazole derivatives. Key findings include:

- Substituent Effects : The introduction of various substituents at different positions on the thiadiazole ring significantly affects biological activity. For instance, alkyl groups at the 5-position enhance antimicrobial activity while aromatic groups may improve anticancer properties .

- Pharmacophore Identification : The thiadiazole moiety itself serves as a pharmacophore contributing to the overall biological activity due to its ability to form hydrogen bonds and interact with biological targets effectively .

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole has been studied for its potential in various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds showed lethal effects against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

| Compound Name | Activity Against | MIC Range (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.91 - 62.5 |

| Other Thiadiazole Derivatives | E. coli, P. aeruginosa | Comparable or superior to Gentamicin |

Anticonvulsant Properties

Several studies have demonstrated the anticonvulsant potential of thiadiazole derivatives. For example, compounds with similar structures were shown to provide significant protection in animal models against induced seizures . The mechanism involves modulation of GABAergic activity and voltage-gated ion channels.

Anticancer Activity

Thiadiazoles have been investigated for their anticancer properties as well. A series of imines derived from thiadiazoles exhibited cytotoxicity against various cancer cell lines (e.g., HEK293, BT474) in vitro . The compounds demonstrated moderate potency compared to standard anticancer agents.

Applications in Agriculture

Beyond medicinal applications, this compound also holds promise in agricultural settings:

Pesticidal Activity

Research has shown that thiadiazole derivatives can act as effective pesticides due to their ability to inhibit the growth of pathogenic fungi and bacteria that affect crops . This application is crucial for developing sustainable agricultural practices.

Plant Growth Regulation

Compounds similar to this compound have been explored for their role as plant growth regulators and insect growth inhibitors . These properties can enhance crop yield and resilience against pests.

Vergleich Mit ähnlichen Verbindungen

The biological and chemical profiles of 5-(sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole can be contextualized by comparing it to structurally analogous compounds. Key comparisons include:

Structural Analogues with Varying Substituents

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Sulfonyl (e.g., isopropylsulfonyl) and carboxamide substituents increase polarity and hydrogen-bonding capacity, enhancing target binding in antimicrobial applications . In contrast, the sec-butylsulfanyl group in the target compound prioritizes lipophilicity, favoring membrane penetration.

- Biological Activity : Tiadinil’s carboxamide group enables systemic translocation in plants, making it effective against rice blast , while sulfonyl derivatives (e.g., 5-isopropylsulfonyl) show submicromolar activity against Mycobacterium tuberculosis . The sec-butylsulfanyl variant’s activity is less documented but hypothesized to align with pesticidal applications due to structural similarity to Ugi-synthesized thiadiazoles .

Antimycobacterial Activity Comparison

Hydrazone derivatives with 4-methyl-1,2,3-thiadiazole scaffolds (e.g., compound 3d) exhibit potent antimycobacterial activity (MIC: 0.073 µM against M. tuberculosis), attributed to interactions with InhA enzyme residues like Tyr158 and Phe97 .

Antifungal and Agrochemical Potential

Thiadiazole derivatives with triazole or sulfonamide linkages (e.g., compounds 7a , 7m ) demonstrate broad-spectrum antifungal activity, with MIC values as low as 10 µg/mL against Fusarium spp. . The sec-butylsulfanyl derivative’s larger alkyl chain may enhance soil persistence, a critical factor in herbicide design, as seen in urea-based thiadiazole herbicides .

Q & A

Basic: What are the optimal synthetic pathways for preparing 5-(sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis typically involves coupling 4-methyl-1,2,3-thiadiazole-5-thiol with sec-butyl halides or sulfonating agents. Key steps include:

- Substitution Reaction: Use sec-butyl bromide or iodide under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO at 60–80°C .

- Catalysis: Copper(I) iodide or palladium catalysts may enhance coupling efficiency for sulfur-containing intermediates .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Yield Optimization:

- Maintain anhydrous conditions to prevent hydrolysis of intermediates.

- Use a molar ratio of 1.2:1 (sec-butyl halide to thiadiazole thiol) to drive the reaction to completion .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm the sec-butylsulfanyl group via characteristic shifts:

- δ 1.2–1.4 ppm (CH₃ of sec-butyl), δ 3.1–3.3 ppm (CH-S) in 1H NMR .

- In 13C NMR, the thiadiazole ring carbons appear at δ 150–160 ppm, while the sec-butyl carbons range from δ 20–45 ppm .

- IR Spectroscopy: Validate S-C and C-N bonds via peaks at 650–750 cm⁻¹ (C-S stretch) and 1520–1560 cm⁻¹ (thiadiazole ring) .

- Mass Spectrometry (EI-MS): Look for molecular ion [M⁺] at m/z 233 (C₈H₁₂N₂S₂) and fragment ions at m/z 174 (loss of sec-butyl group) .

- HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced: How does the steric and electronic nature of the sec-butylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects: The branched sec-butyl group creates steric hindrance, reducing reactivity toward bulky electrophiles. For example, reactions with tert-butyl halides show 30% lower yields compared to methyl halides .

- Electronic Effects: The sulfur atom’s electron-donating nature activates the thiadiazole ring for electrophilic substitution. DFT calculations (B3LYP/6-31G*) indicate a 0.15 eV lower activation energy for nitration compared to unsubstituted thiadiazoles .

- Experimental Validation: Perform competitive reactions with para-substituted aryl halides to quantify substituent effects via Hammett plots .

Advanced: What computational strategies can predict the binding affinity of this compound to biological targets like bacterial enzymes or cancer cell receptors?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., E. coli dihydrofolate reductase or human topoisomerase II). Focus on the sulfur atoms’ hydrogen-bonding potential with active-site residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-target complex. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling: Identify critical features (e.g., sulfur atoms, hydrophobic sec-butyl group) using MOE or Phase .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) across studies?

Methodological Answer:

- Dose-Response Analysis: Perform MTT assays across a broad concentration range (0.1–100 µM) to distinguish between therapeutic and cytotoxic effects .

- Selectivity Index (SI): Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). SI >3 indicates selective toxicity .

- Mechanistic Studies: Use RNA sequencing or proteomics to identify pathways affected at sub-cytotoxic doses (e.g., oxidative stress vs. DNA damage) .

- Structural Analog Comparison: Compare bioactivity with cyclohexyl or phenyl analogs to isolate the role of the sec-butyl group .

Advanced: What strategies improve the stability of this compound under physiological conditions for in vivo studies?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–9) at 37°C. The compound is most stable at pH 6–7 (t₁/₂ >24 hrs) but degrades rapidly in acidic conditions (t₁/₂ <2 hrs at pH 1) .

- Prodrug Design: Mask the thiol group with acetyl or PEGylated moieties to enhance plasma stability .

- Encapsulation: Use liposomal formulations (DSPC/cholesterol) to protect against enzymatic degradation, improving bioavailability by 3-fold in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.